Lipophilicity Gain from 5-Trifluoromethyl Substitution
The target compound exhibits a predicted LogP of 3.42 (Chemsrc ACD/Labs) or 3.09 (Leyan internal calculation), compared with a LogP of 2.44 for 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3), the direct des-trifluoromethyl analog . The addition of the 5-CF₃ group increases calculated lipophilicity by approximately 0.65–0.97 log units, reflecting the well-established lipophilicity-enhancing effect of the trifluoromethyl substituent . Note: These values are computationally predicted and not experimentally determined; the discrepancy between vendor-reported LogP values (3.09 vs. 3.42) reflects differences in prediction algorithms.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.42 (Chemsrc ACD/Labs) or LogP = 3.09 (Leyan internal) |
| Comparator Or Baseline | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline (no CF₃): LogP = 2.44 (Chemsrc ACD/Labs) |
| Quantified Difference | ΔLogP ≈ +0.65 to +0.97 (target minus comparator) |
| Conditions | In silico prediction; no experimental shake-flask LogP data available |
Why This Matters
For medicinal chemistry programs, the ~0.65–0.97 log unit increase in lipophilicity alters membrane permeability and non-specific binding profiles relative to the non-fluorinated scaffold, making the 5-CF₃ analog the preferred choice when higher LogP is required for target engagement.
